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Compound of Interest

Compound Name: 2-(Piperidin-4-yl)benzo[d]oxazole

Cat. No.: B181983

In the landscape of drug discovery, the strategic combination of well-characterized
pharmacophores is a cornerstone of rational design. The 2-(Piperidin-4-yl)benzo[d]oxazole
scaffold is a prime example of this approach, uniting two moieties renowned for their biological
relevance.

e The Benzoxazole Core: The benzoxazole ring system is a prominent feature in numerous
natural products and synthetic compounds, recognized for a broad spectrum of bioactivity.[1]
Its derivatives have been investigated for anti-inflammatory, anticancer, and antimicrobial
properties.[1][2] More recently, the benzoxazole scaffold has been identified as a novel
inhibitor in cancer immunotherapy, capable of targeting immune checkpoints like PD-1/PD-L1
and VISTA.[3]

o The Piperidine Moiety: As one of the most prevalent nitrogen-containing heterocycles in
pharmaceuticals, the piperidine ring offers conformational flexibility that allows for precise
interaction with a multitude of biological targets, including enzymes, ion channels, and G-
protein coupled receptors (GPCRS).[1] Its presence is critical in many CNS agents,
analgesics, and antihistamines.[1]

The fusion of these two structures yields a versatile and "privileged" scaffold, providing an
excellent starting point for developing targeted therapeutic agents. The piperidine ring's
secondary amine, in particular, serves as a key handle for chemical modification, enabling the
exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and
pharmacokinetic profiles.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b181983?utm_src=pdf-interest
https://www.benchchem.com/product/b181983?utm_src=pdf-body
https://pdf.benchchem.com/7901/The_Enigmatic_Mechanism_of_4_Methyl_2_piperidin_2_yl_oxazole_A_Scoping_Review.pdf
https://pdf.benchchem.com/7901/The_Enigmatic_Mechanism_of_4_Methyl_2_piperidin_2_yl_oxazole_A_Scoping_Review.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5094471/
https://pubmed.ncbi.nlm.nih.gov/39389791/
https://pdf.benchchem.com/7901/The_Enigmatic_Mechanism_of_4_Methyl_2_piperidin_2_yl_oxazole_A_Scoping_Review.pdf
https://pdf.benchchem.com/7901/The_Enigmatic_Mechanism_of_4_Methyl_2_piperidin_2_yl_oxazole_A_Scoping_Review.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties

The fundamental properties of the core scaffold are essential for its application in synthesis and
biological screening.

Property Value

IUPAC Name 2-(Piperidin-4-yl)-1,3-benzoxazole

CAS Number 51784-03-3

Molecular Formula C12H14N20

Molecular Weight 202.25 g/mol

Appearance White to off-white crystalline powder (typical)
Solubility Soluble in organic solvents like ethanol, DMF

Synthesis and Derivatization Strategies

The utility of 2-(Piperidin-4-yl)benzo[d]oxazole stems from its straightforward synthesis and
the ease with which it can be functionalized.

Synthesis of the Core Scaffold

The most direct and widely cited method for preparing the core compound is through a
condensation and cyclization reaction.[4] This involves the reaction of 2-aminophenol with
piperidine-4-carboxylic acid, typically facilitated by a dehydrating agent like polyphosphoric acid
(PPA) under reflux conditions.[4] PPA serves as both the solvent and the catalyst, driving the
reaction towards the formation of the stable benzoxazole ring.
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Core Synthesis Workflow

Key Derivatization Pathways

The true power of this scaffold lies in its potential for diversification. The secondary amine of
the piperidine ring is a nucleophilic center, making it the primary site for modification.

o N-Alkylation and N-Acylation: The piperidine nitrogen can readily undergo nucleophilic
substitution. This is commonly exploited by reacting the core intermediate with various
chloroacetylated amines or other alkyl halides (e.g., benzyl bromide) in the presence of a
mild base like potassium carbonate.[4] This approach allows for the introduction of a wide
range of substituents to probe interactions with specific biological targets.

» Bioisosteric Replacement: The benzoxazole core itself can be modified. For instance,
replacing the oxygen with sulfur yields a benzothiazole, while replacement with a nitrogen
atom leads to a benzimidazole. The analogous 2-(piperidin-4-yl)-1H-benzo[d]imidazole has
shown potent anti-inflammatory activity.[5][6] This highlights the potential for fine-tuning the
electronic properties and hydrogen bonding capabilities of the scaffold.
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Primary Derivatization Points

Pharmacological Significance and Therapeutic
Applications

Derivatives of 2-(Piperidin-4-yl)benzo[d]oxazole have demonstrated significant activity across
several therapeutic areas, establishing it as a scaffold of high pharmacological value.

Anticancer Activity

A key application of this scaffold is in the development of novel anticancer agents. Derivatives
have been synthesized that function as potent kinase inhibitors. Specifically, compounds have
been developed to target VEGFR-2 and c-Met kinases, which are crucial mediators of tumor
angiogenesis and metastasis.[4] One such derivative, featuring a p-fluorophenyl moiety,
exhibited strong cytotoxic effects against MCF-7 (breast), A549 (lung), and PC-3 (prostate)
cancer cell lines, with potency comparable to the multi-kinase inhibitor sorafenib.[4]

Kinase Inhibition in Cardiovascular Disease

The scaffold has also been utilized to target G-protein-coupled receptor kinases (GRKS).
Specifically, a series of derivatives based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-
pyrazol-4-yl)pyridin-2-amine structure were identified as potent and selective inhibitors of GRK-
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2 and GRK-5.[7] As these kinases are emerging therapeutic targets for heart failure, this
highlights the potential of the core scaffold in developing novel cardiovascular drugs.[7]

Anti-Inflammatory Potential

While direct anti-inflammatory data on the parent compound is limited, its derivatives and close
analogs show significant promise. A thioether derivative, 2-((Piperidin-4-
ylmethyl)thio)benzo[d]oxazole, has been investigated as a cyclooxygenase (COX) inhibitor,
suggesting a mechanism for reducing inflammation and pain.[8] Furthermore, the closely
related benzimidazole analog, 2-(piperidin-4-yl)-1H-benzo[d]imidazole, has been shown to
potently inhibit the production of inflammatory mediators like nitric oxide (NO) and TNF-a in
macrophages by modulating the NF-kB signaling pathway.[5][6]

Central Nervous System (CNS) Applications

The versatility of the piperidine-heterocycle combination extends to CNS disorders. The
structurally related 3-(piperidin-4-yl)benzo[d]isoxazole scaffold has been successfully
developed into a selective inhibitor of the glycine transporter 1 (GlyT1).[9] This is a validated
strategy in drug discovery for schizophrenia, indicating that libraries based on the 2-(Piperidin-
4-yl)benzo[d]oxazole core could be screened for activity against various CNS targets.[9]
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Therapeutic Targets & Applications

Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and derivatization of
the core scaffold, based on published literature.

Protocol: Synthesis of 2-(Piperidin-4-
yl)benzo[d]oxazole[4]

» Objective: To synthesize the core intermediate via condensation and cyclization.
e Materials: 2-Aminophenol, Piperidine-4-carboxylic acid, Polyphosphoric acid (PPA).
e Procedure:

o Combine 2-aminophenol (1.0 eq) and piperidine-4-carboxylic acid (1.0 eq) in a round-
bottom flask.

o Add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture can be stirred
effectively.

o Fit the flask with a reflux condenser and heat the mixture under reflux. The optimal
temperature and time must be determined empirically, but typically ranges from 4 to 12
hours.

o Monitor the reaction progress using an appropriate method, such as Thin Layer
Chromatography (TLC) or LC-MS.

o Upon completion, allow the reaction mixture to cool to room temperature.

o Carefully pour the mixture onto crushed ice. This step hydrolyzes the PPA and precipitates
the product.

o Neutralize the acidic solution with a suitable base (e.g., concentrated NaOH or K2COs
solution) to a pH of ~8-9. This ensures the product is in its free base form.
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o Collect the resulting precipitate by vacuum filtration.
o Wash the solid thoroughly with water to remove any residual salts.

o Dry the product under vacuum to yield 2-(Piperidin-4-yl)benzo[d]oxazole. Further
purification can be achieved by recrystallization or column chromatography if necessary.

Protocol: N-Acylation of the Piperidine Moiety
(Representative Example)[4]

» Objective: To synthesize an N-substituted derivative via nucleophilic substitution.

» Materials: 2-(Piperidin-4-yl)benzo[d]oxazole (1.0 eq), a suitable 2-chloro-N-arylacetamide
intermediate (1.0 eq), potassium carbonate (K2COs), potassium iodide (KI), acetone.

e Procedure:

o Dissolve 2-(Piperidin-4-yl)benzo[d]oxazole in anhydrous acetone in a round-bottom
flask.

o Add the 2-chloro-N-arylacetamide intermediate to the solution.

o Add Kz2COs (as a base, ~2.0 eq) and a catalytic amount of KI. The iodide serves to
facilitate the substitution via the Finkelstein reaction, converting the chloride to a more
reactive iodide in situ.

o Stir the reaction mixture at room temperature or under gentle reflux.

o Monitor the reaction by TLC until the starting material is consumed.

o After completion, pour the reaction mixture into ice water to precipitate the final product.
o Collect the solid by vacuum filtration, wash with water, and dry.

o Purify the crude product by column chromatography or recrystallization to obtain the final
N-acylated derivative.
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Conclusion and Future Outlook

2-(Piperidin-4-yl)benzo[d]oxazole (CAS 51784-03-3) is more than a simple heterocycle; itis a
validated, high-potential scaffold for the development of next-generation therapeutics. Its
straightforward synthesis and versatile chemistry allow for the creation of large, diverse
libraries of compounds. Research has already demonstrated its utility in generating potent
inhibitors for oncology and cardiovascular targets.

Future research should focus on:

» Exploring Novel Derivations: Expanding the range of substituents on the piperidine nitrogen
to fine-tune activity and improve ADME (absorption, distribution, metabolism, and excretion)
properties.

o Broadening the Target Scope: Screening libraries based on this scaffold against a wider
array of biological targets, particularly within immunology and neurodegenerative diseases.

 In Vivo Evaluation: Advancing the most promising in vitro hits into preclinical animal models
to assess their efficacy, safety, and pharmacokinetic profiles.

By continuing to build upon the solid foundation of research surrounding this scaffold, the
scientific community is well-positioned to unlock its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [The Benzoxazole-Piperidine Scaffold: A Strategic
Fusion]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181983#2-piperidin-4-yl-benzo-d-oxazole-cas-
number-51784-03-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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